N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide

Catalog No.
S12628133
CAS No.
M.F
C19H20N2O2
M. Wt
308.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-...

Product Name

N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methylindol-1-yl)acetamide

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C19H20N2O2/c1-14-3-2-4-18-17(14)10-12-21(18)13-19(23)20-11-9-15-5-7-16(22)8-6-15/h2-8,10,12,22H,9,11,13H2,1H3,(H,20,23)

InChI Key

VHTVDNHKWJBYEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CC=C(C=C3)O

N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide is a complex organic compound characterized by its unique structure that integrates an indole moiety with a hydroxyphenyl group and an acetamide functional group. Its molecular formula is C19H21N3O3, and it has a molecular weight of approximately 341.39 g/mol. The compound exhibits properties that make it of interest in medicinal chemistry and biological research due to its potential pharmacological activities.

, including:

  • Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: The indole moiety may undergo reduction under specific conditions to yield indoline derivatives.
  • Substitution Reactions: The compound can engage in nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl and indole moieties .

The reactivity of N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties.

The biological activity of N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide is not fully elucidated but suggests potential interactions with various biological targets. Compounds with similar structures have been noted for their anti-inflammatory, analgesic, and anticancer properties. The hydroxyphenyl group may facilitate interactions through hydrogen bonding, while the indole moiety could participate in π-π stacking interactions with biological macromolecules .

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide typically involves several steps:

  • Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Introduction of the Hydroxyphenyl Group: This is often accomplished via Friedel-Crafts alkylation, where an indole derivative reacts with a hydroxyphenyl ethyl halide in the presence of a Lewis acid.
  • Acetamide Formation: The final step involves acetamide formation through reaction with acetic anhydride or acetyl chloride .

These synthetic routes allow for the introduction of various functional groups that can modify the compound's properties.

N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide has potential applications in:

  • Pharmaceutical Research: Due to its possible biological activities, it can serve as a lead compound for drug development targeting various diseases.
  • Chemical Biology: It may be used to probe biological pathways and mechanisms due to its structural features that allow for specific interactions with proteins and enzymes.

Interaction studies involving N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide focus on understanding how this compound interacts with biological targets such as receptors and enzymes. Preliminary studies suggest that its structure allows for significant binding affinity to certain targets, which is crucial for developing therapeutic agents . Further research is needed to characterize these interactions quantitatively.

Several compounds share structural similarities with N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-HydroxyindoleIndole ring with hydroxyl groupExhibits antioxidant properties
5-MethoxyindoleIndole ring with methoxy groupKnown for neuroprotective effects
3-Hydroxy-N,N-dimethylbenzamideBenzamide with hydroxy groupDisplays anti-inflammatory activity

Uniqueness

N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide is unique due to its specific combination of functional groups—particularly the hydroxyphenyl and indole moieties—which confer distinct chemical and biological properties. This unique structure may enhance its solubility, stability, and interaction potential compared to other similar compounds .

N-[2-(4-Hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide belongs to the indole-acetamide family, a subclass of heterocyclic organic compounds distinguished by their fused benzene-pyrrole ring system. The compound’s structure features three critical domains:

  • 4-Methylindole Core: The indole moiety facilitates π-π stacking interactions with aromatic residues in biological targets, enhancing binding affinity.
  • Hydroxyphenethyl Side Chain: The 4-hydroxyphenyl group introduces hydrogen-bonding capabilities, potentially improving solubility and target engagement.
  • Acetamide Linker: This polar group enables structural diversification and modulates pharmacokinetic properties.

Table 1: Key Structural Attributes

ComponentRole in BioactivityExample Analogues
4-MethylindoleReceptor binding via aromatic interactionsMelatonin derivatives
HydroxyphenethylSolubility enhancement4-Hydroxyamphetamine metabolites
AcetamideMetabolic stabilityIndole-N-acetamide

Historical Context of Indole-Acetamide Derivatives in Research

Indole-acetamide derivatives have been investigated since the mid-20th century, with early work focusing on neurotransmitter analogs. For instance, methylmelatonin (CID 11776674), a structurally related compound, demonstrated melatonin receptor modulation in the 1980s. The introduction of hydroxyphenyl groups, as seen in 4-hydroxyamphetamine-N-acetyl (CID 584229), expanded applications to adrenergic signaling studies. These advancements laid the groundwork for synthesizing N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide, which merges indole’s versatility with phenolic bioactivity.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

308.152477885 g/mol

Monoisotopic Mass

308.152477885 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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